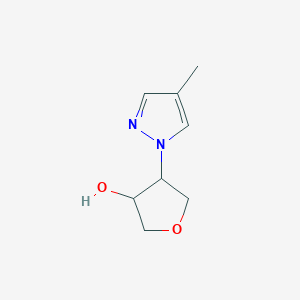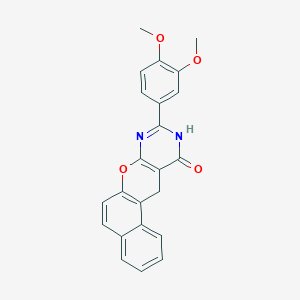![molecular formula C11H17F3N4O3S B6429907 4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097896-13-2](/img/structure/B6429907.png)
4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound. The compound's molecular structure, characterized by the presence of a triazole ring, a pyrrolidine moiety, and a trifluoropropanesulfonyl group, suggests diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthesis. A common route might begin with the synthesis of 1,2,3-triazole, followed by selective substitution and functional group manipulations to introduce the methoxymethyl and pyrrolidine groups. Key steps often require specific reaction conditions like controlled temperature, use of inert atmospheres, and choice of appropriate solvents to ensure the purity and yield of the final product.
Industrial Production Methods
For industrial production, large-scale synthesis would be optimized to minimize costs and maximize yield. This could involve continuous flow reactors to maintain optimal reaction conditions, and the use of scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 4-(Methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: : This compound may be reduced under certain conditions using reducing agents like lithium aluminum hydride or borohydrides.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, often depending on the reactive sites on the triazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Transition metal catalysts for specific substitution reactions.
Major Products
The major products of these reactions vary based on the conditions but can include oxidized derivatives, reduced analogs, and substituted triazole or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential to form novel derivatives useful in synthetic organic chemistry.
Biology
It can be used to design molecules that interact with specific biological targets, aiding in drug discovery and biochemical research.
Medicine
While direct therapeutic applications might be limited, derivatives of this compound could be investigated for their pharmacological properties.
Industry
In the industrial context, its applications could span from being a precursor to advanced materials to acting as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, particularly involving the triazole ring and pyrrolidine moiety. These interactions can influence various pathways depending on the context of its use, like biochemical signaling in biological systems or catalysis in chemical reactions. Specific molecular targets might include enzymes or receptors that recognize the triazole structure.
Comparison with Similar Compounds
Comparison
Compared to other triazole derivatives, 4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique in its combined structural elements, which confer specific reactivity and potential biological activity not typically observed in simpler triazoles or pyrrolidines.
List of Similar Compounds
1,2,3-Triazole
1-(Trifluoromethyl)-1H-1,2,3-triazole
Pyrrolidine-1-sulfonyl derivatives
There you go! Any specific areas you want to dive deeper into?
Properties
IUPAC Name |
4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N4O3S/c1-21-8-9-6-18(16-15-9)10-2-4-17(7-10)22(19,20)5-3-11(12,13)14/h6,10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNOHRKMPQOFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6429829.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429833.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429846.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)
![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)
![4-tert-butyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6429890.png)
![1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6429901.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)
![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)
